molecular formula C24H20N6O4S2 B3000028 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 389072-16-6

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B3000028
CAS No.: 389072-16-6
M. Wt: 520.58
InChI Key: IDRJASWQCFKTNO-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a thiophene-2-carboxamide moiety, a 4-nitrophenyl group, and a thioether-linked indolinone substituent.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O4S2/c31-22(28-12-11-16-4-1-2-5-19(16)28)15-36-24-27-26-21(14-25-23(32)20-6-3-13-35-20)29(24)17-7-9-18(10-8-17)30(33)34/h1-10,13H,11-12,14-15H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRJASWQCFKTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article synthesizes the current research findings regarding its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C24H20N6O4S2 and a molecular weight of 520.58 g/mol. Its structure incorporates an indole moiety, a triazole ring, and a thiophene carboxamide group, which are known to impart various biological activities. The compound's synthesis typically involves multi-step pathways to ensure high yields and purity.

Antimicrobial Activity

Research indicates that N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Bacillus subtilis1816 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies focusing on various cancer cell lines have reported promising results:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)0.52Induction of apoptosis
MCF-7 (breast cancer)0.34Cell cycle arrest in G2/M phase
HT-29 (colon cancer)0.86Inhibition of tubulin polymerization

The most potent activity was observed in the MCF-7 cell line, where the compound induced apoptosis in a dose-dependent manner . Mechanistic studies indicated that the compound interacts with tubulin, similar to colchicine, thereby disrupting microtubule dynamics essential for cell division.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an MIC of 16 µg/mL. The study concluded that this compound could be developed into a novel treatment for resistant bacterial infections .

Case Study 2: Cancer Cell Inhibition

A detailed investigation into the anticancer effects was conducted on the MCF-7 cell line. The study revealed that treatment with the compound at varying concentrations led to significant cell death via apoptosis pathways. Flow cytometry analysis confirmed G2/M phase arrest, indicating its potential as an effective chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Core Structure Key Substituents Biological Activity Reference
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole-thiophene Nitrothiophene, trifluoromethyl-methoxyphenyl Narrow-spectrum antibacterial
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid Isoxazole-thiophene Methylthiophene, methylisoxazole Not explicitly stated (SAR study)
S-Alkylated 1,2,4-triazoles [e.g., compounds 10–15 in ] 1,2,4-Triazole Phenylsulfonyl, difluorophenyl, α-halogenated ketones Antifungal, antitumor
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiazole-thiophene Nitrothiophene, methylphenyl Antibacterial (mechanism under study)

Key Observations :

  • Bioisosteric Replacements : The target compound replaces the thiazole ring (common in antibacterial agents) with a 1,2,4-triazole, which may alter target selectivity due to differences in hydrogen-bonding capacity and ring strain .
  • Electron-Withdrawing Groups: The 4-nitrophenyl group contrasts with trifluoromethyl or halophenyl substituents in analogues.
  • Thioether Linkage : The indolin-1-yl-2-oxoethylthio group is unique compared to simpler alkyl/aryl thioethers in other triazoles (e.g., ), possibly modulating solubility and metabolic stability .
Physicochemical and Spectral Properties
  • IR/NMR Trends: The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum (similar to ’s triazoles) confirms the thione tautomer, critical for stability . ¹H NMR signals for the indolinone moiety (~6.8–7.5 ppm) and 4-nitrophenyl group (~8.2–8.5 ppm) align with shifts observed in nitrothiophene carboxamides .

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